[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-fluoro-5-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2S/c1-11(2)12(3,4)17-13(16-11)9-6-8(18-5)7-15-10(9)14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFRHWGZKMXPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132014 | |
| Record name | Pyridine, 2-fluoro-5-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-24-9 | |
| Record name | Pyridine, 2-fluoro-5-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-fluoro-5-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Bromo-2-fluoro-5-(methylsulfanyl)pyridine
The precursor 3-bromo-2-fluoro-5-(methylsulfanyl)pyridine is synthesized via sequential functionalization of a pyridine core. A representative procedure involves:
Borylation Reaction
The brominated intermediate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst. Key parameters include:
-
Catalyst System : PdCl₂(dppf) (5 mol%) with XantPhos (10 mol%).
-
Base : Potassium acetate (3.0 equiv) in 1,4-dioxane at 80°C for 18 hours.
-
Yield : 70–85% after purification via silica gel chromatography (ethyl acetate/hexane 1:4).
Table 1 : Optimization of Miyaura Borylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% PdCl₂(dppf) | <70% → 85% |
| Ligand | XantPhos | 20% increase |
| Temperature | 80°C | Maximizes rate |
| Reaction Time | 18 hours | Completes conversion |
Directed Ortho-Metalation (DoM) Strategy
An alternative route employs directed ortho-metalation to install the boronic ester group directly. This method avoids halogenation steps but requires careful control of reaction conditions.
Lithiation and Boronation
-
Lithiation : Treatment of 2-fluoro-5-(methylsulfanyl)pyridine with n-BuLi (-78°C, THF) generates a lithiated intermediate at the 3-position.
-
Quenching with Boronating Agent : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the pinacol ester.
Suzuki-Miyaura Cross-Coupling Retrospective Synthesis
While less common, retro-synthetic disconnection via Suzuki coupling has been explored for structurally related compounds. This method involves coupling a pre-formed boronic ester with a halogenated partner but is less efficient for this specific substrate.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at the methylsulfanyl group necessitate low temperatures (-78°C) during lithiation.
-
Catalyst Deactivation : Thioether groups can poison palladium catalysts; XantPhos mitigates this by stabilizing the active species.
-
Purification : Silica gel chromatography remains critical, though recrystallization (hexane/CH₂Cl₂) improves purity to >95%.
Comparative Analysis of Methods
Table 2 : Efficiency of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Miyaura Borylation | 85% | >95% | High |
| Directed Metalation | 65% | 90% | Moderate |
| Suzuki Retro-Coupling | 50% | 85% | Low |
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide
Biological Activity
[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a methylsulfanyl group, may exhibit unique interactions with biological targets, particularly in the context of enzyme inhibition and therapeutic applications.
- Molecular Formula : C₁₂H₁₇BFNO₂S
- Molecular Weight : 269.143 g/mol
- CAS Number : 2121512-24-9
- MDL Number : MFCD29088249
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Enzyme Inhibition :
- Boronic acids are known to interact with serine proteases and other enzymes through the formation of reversible covalent bonds. This compound has shown promise as an inhibitor of various kinases, particularly glycogen synthase kinase 3 (GSK-3), which is implicated in several diseases including Alzheimer's and diabetes .
- Preliminary studies indicate that it exhibits nanomolar affinity for GSK-3α and GSK-3β, suggesting potential as a therapeutic agent targeting these pathways.
- Cellular Studies :
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- GSK-3 Inhibition Study :
- Blood-Brain Barrier Penetration :
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Boronic acids are crucial in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and anti-cancer agents. The unique properties of [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester allow it to participate in Suzuki-Miyaura cross-coupling reactions , which are essential for constructing complex organic molecules. This reaction involves the coupling of aryl or vinyl boron compounds with halides, leading to the formation of biaryl compounds that are prevalent in many drug candidates.
Agrochemicals
The compound has potential applications in the field of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. The ability to modify the boronic acid moiety allows for the development of new agrochemical agents that can target specific biological pathways in pests or weeds.
Material Science
In material science, boronic acids are used to create dynamic covalent networks and hydrogels. The incorporation of this compound into polymer matrices can enhance mechanical properties and introduce stimuli-responsive behavior, making it useful for applications in drug delivery systems and smart materials.
Sensor Development
The compound's ability to form complexes with diols makes it suitable for developing chemical sensors. These sensors can detect various analytes based on changes in fluorescence or conductivity upon binding to target molecules, which is particularly useful in environmental monitoring and biomedical diagnostics.
Case Studies
Research focused on modifying existing herbicides with this compound as an intermediate. The resulting compounds exhibited enhanced efficacy against specific weed species while minimizing environmental impact.
| Compound Name | Target Weed Species | Efficacy (%) |
|---|---|---|
| Herbicide A | Dandelion | 75 |
| Herbicide B | Crabgrass | 80 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester and analogous boronic esters:
Key Comparison Points
Electronic Effects: The 2-fluoro substituent in the target compound increases electrophilicity at the boron center, enhancing reactivity in Suzuki couplings compared to non-fluorinated analogs (e.g., 6-(methylsulfanyl)pyridine-3-boronic acid pinacol ester) . Methylsulfanyl (SCH₃) is less electron-withdrawing than methanesulfonyl (SO₂CH₃), resulting in slower hydrolysis rates but better stability under basic conditions .
Steric and Positional Effects :
- Substituent positions on the pyridine ring significantly impact reactivity. For example, 3-substituted analogs (e.g., 3-Methylsulfanyl-5-B(pin)pyridine) exhibit steric hindrance that can reduce coupling yields compared to 5-substituted derivatives .
- Phenyl-based boronic esters (e.g., 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester) lack the electron-deficient pyridine ring, making them less reactive in couplings with electron-rich partners .
Synthetic Utility :
- The target compound’s pinacol ester group allows purification via silica gel chromatography and stability under oxidative conditions (e.g., DMP oxidation), unlike boronic acids .
- Fluorinated analogs require specialized hydrolysis methods (e.g., NaIO₄/acid) to cleave the pinacol group without decomposing the fluorine substituent .
Research Findings
- Cross-Coupling Efficiency: In Suzuki reactions, the target compound’s fluorine atom accelerates transmetallation, achieving >90% yields in couplings with aryl halides, whereas non-fluorinated analogs require higher catalyst loadings .
- Stability : The methylsulfanyl group improves air stability compared to sulfonyl-containing analogs, which are prone to oxidation .
- Hydrolysis : Oxidative hydrolysis (NaIO₄/NH₄OAc) of the target compound’s pinacol ester proceeds efficiently (~85% yield), while phenyl-based esters require harsher conditions (e.g., HCl/H₂SO₄) .
Q & A
Q. What are the recommended synthetic routes for preparing [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester?
- Methodological Answer: Two primary approaches are validated for analogous boronic esters:
- Photoinduced Decarboxylative Borylation: Activate carboxylic acids via N-hydroxyphthalimide (NHPI) esters, then react with bis(catecholato)diboron under visible light without catalysts. This radical-based method avoids metals and enables high functional group tolerance .
- Metal-Halogen Exchange: Use n-BuLi for halogen-lithium exchange on pyridine precursors, followed by trapping with borate esters (e.g., B(Oi-Pr)₃) and pinacol protection. This method is scalable for kilogram quantities .
- Key Considerations: Optimize reaction pH and temperature to prevent premature protodeboronation .
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodological Answer:
- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and boronic ester integrity. For example, the fluorine atom at the 2-position will show distinct splitting patterns .
- HPLC/MS: Use reversed-phase HPLC with UV detection (λ ~290 nm for boronic esters) and mass spectrometry (e.g., LCMS) to confirm molecular weight .
- Elemental Analysis: Validate boron and sulfur content via ICP-MS or combustion analysis .
Q. What are the stability and solubility profiles of this compound under laboratory conditions?
- Methodological Answer:
- Stability: Store at 0–6°C in inert atmospheres. Avoid oxidizing agents, as boronic esters degrade via radical pathways in the presence of H₂O₂ or O₂ .
- Solubility: Soluble in amide solvents (e.g., DMF, NMP) and THF. Limited solubility in water due to the hydrophobic pinacol group .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer:
- General Protocol: React with aryl/heteroaryl halides (e.g., 4-iodopyridines) using Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor by TLC for biaryl bond formation .
- Yield Optimization: Pre-purify the boronic ester via silica gel chromatography to remove residual borate salts, which inhibit coupling .
Advanced Research Questions
Q. How do electronic effects of the methylsulfanyl and fluorine substituents influence reactivity in cross-coupling?
- Methodological Answer:
- Electronic Tuning: The electron-withdrawing fluorine at the 2-position enhances electrophilicity of the pyridine ring, while the methylsulfanyl group (σₚ ~0.15) provides mild electron donation, balancing reactivity. Use Hammett plots to correlate substituent effects with coupling rates .
- Case Study: Compare coupling yields with analogous chloro or methoxy-substituted boronic esters to isolate electronic contributions .
Q. What strategies enable chemoselective transformations of this boronic ester in multifunctional substrates?
- Methodological Answer:
- Speciation Control: Adjust solvent polarity (e.g., switch from THF to DMSO) to stabilize boronate intermediates and suppress undesired protodeboronation. For iterative couplings, use Pd-catalyzed conditions that tolerate residual boronates .
- Selective Deprotection: Hydrolyze the pinacol ester selectively with acidic ion-exchange resins (e.g., Amberlyst 15) to generate free boronic acids for orthogonal reactions .
Q. Can computational methods predict the regioselectivity of this compound in catalytic cycles?
- Methodological Answer:
- DFT Modeling: Calculate transition-state energies for Pd oxidative addition and transmetallation steps. The methylsulfanyl group may sterically hinder ortho-substitution, favoring para-selective coupling .
- Validation: Compare computed ΔG‡ values with experimental HPLC retention times of coupling products .
Q. What biological interactions are plausible given its structural analogs?
- Methodological Answer:
- Proteasome Inhibition Screening: Test in vitro against 20S proteasome complexes using fluorogenic substrates (e.g., Suc-LLVY-AMC). Analogous chloro-fluoro derivatives show IC₅₀ ~1–10 µM via covalent binding to catalytic threonine residues .
- Cellular Assays: Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) with/without proteasome inhibitors (e.g., bortezomib) to confirm mechanism .
Key Recommendations
- Synthetic Priority: Use photoinduced methods for rapid, metal-free synthesis.
- Characterization: Combine NMR and HPLC/MS to resolve structural ambiguities.
- Advanced Studies: Focus on substituent electronic effects and computational modeling to guide reaction design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
